ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate: is a brominated heterocyclic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by its bromine atom at the 3-position and a carboxylate ester group at the 2-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as 3-bromopyridine derivatives, under acidic or basic conditions.
Transition Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or copper, can facilitate the formation of the imidazo[1,2-a]pyridine core through cross-coupling reactions.
Radical Reactions: Radical reactions can be employed to functionalize imidazo[1,2-a]pyridines, providing a versatile approach to synthesize this compound.
Industrial Production Methods:
Batch Production: Industrial-scale synthesis often involves batch production, where the reaction conditions are optimized for large-scale reactions.
Continuous Flow Chemistry: Continuous flow processes can enhance the efficiency and scalability of the synthesis, reducing reaction times and improving product purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the bromine atom into other functional groups, such as hydrogen or alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: A wide range of substituted imidazo[1,2-a]pyridines can be synthesized.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the biological activity of imidazo[1,2-a]pyridine derivatives. Medicine: Potential medicinal applications include the development of new drugs targeting various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate
Ethyl 3-fluoro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate
Ethyl 3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate
Uniqueness: Ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, fluoro, and iodo analogs. This difference in reactivity can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJUSXGYOHMHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2CCCCC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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